4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid

Catalog No.
S995984
CAS No.
1804405-90-0
M.F
C9H3BrF3NO2
M. Wt
294.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid

CAS Number

1804405-90-0

Product Name

4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid

IUPAC Name

4-bromo-5-cyano-2-(trifluoromethyl)benzoic acid

Molecular Formula

C9H3BrF3NO2

Molecular Weight

294.02 g/mol

InChI

InChI=1S/C9H3BrF3NO2/c10-7-2-6(9(11,12)13)5(8(15)16)1-4(7)3-14/h1-2H,(H,15,16)

InChI Key

YMOMFCWMPQLZJE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)Br)C#N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)Br)C#N
The potential implications of BTB in various fields of research and industry are vast. Its antibacterial and anti-inflammatory properties may make it a potential candidate for the development of new drugs for the treatment of infectious diseases and inflammatory disorders. BTB's ability to chelate metal ions may also make it a useful tool in the cleanup of heavy metal-contaminated sites.
4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3BrF3NO2. It is commonly known as BTB, a white powder that is soluble in methanol and slightly soluble in water. BTB belongs to the family of benzoic acids and is a carboxylic acid derivative that exhibits both acidic and carboxylate functionality.
BTB has a melting point of 211-215°C and a boiling point of 467.5°C at 760 mmHg. It has a density of 1.83 g/cm³ and a molecular weight of 284.02 g/mol. BTB is stable under normal conditions, and its reactivity is limited to acidic and basic media. Its chemical structure consists of a benzoic acid ring with an electron-withdrawing trifluoromethyl group and electron-donating bromine and cyanide substituents.
BTB can be synthesized through several routes, including the reaction of 4-bromo-2-(trifluoromethyl)benzonitrile with concentrated nitric acid and sulfuric acid. The synthesis of BTB can also be achieved by the reaction of 4-bromo-2-(trifluoromethyl)benzonitrile with sodium hydroxide and carbon dioxide. BTB can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Several analytical methods are available for the detection and quantification of BTB. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectroscopy. The accuracy and reliability of these methods depend on the sample matrix and concentration of BTB in the sample.
BTB has been studied for its potential antibacterial and anti-inflammatory activities. It has been shown to inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. BTB also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
BTB has a low acute toxicity and is not classified as a mutagen or carcinogen. However, exposure to BTB in large quantities may result in eye and skin irritation. Appropriate precautions, such as wearing protective gloves and goggles, should be taken when working with BTB in scientific experiments.
BTB has several applications in scientific experiments, including as a pH indicator, a chelating agent, and a ligand in metal coordination chemistry. Its fluorescent properties have also been utilized for the detection of metal ions and as a biosensor for the detection of DNA.
Research on the potential applications of BTB is ongoing, with several studies focusing on its use in drug delivery systems and as a catalyst in organic reactions. BTB is also being investigated for its potential use in the development of sensing devices for the detection of heavy metal ions in the environment.
Despite its potential applications, several limitations exist in the use of BTB. Its limited solubility in water and low bioavailability may limit its use in drug delivery systems. Future research may focus on the modification of BTB's chemical structure to improve its properties for specific applications. Additionally, research on the toxicity and environmental impacts of BTB may also be necessary to ensure its safe use in scientific experiments and industry.
for research on BTB include:
- Investigation of the use of BTB in the development of new antibacterial and anti-inflammatory drugs
- Modification of BTB's chemical structure to improve its solubility and bioavailability for use in drug delivery systems
- Development of sensing devices for the detection of heavy metal ions in the environment using BTB as a ligand
- Study of the environmental impacts of BTB and its potential use in the cleanup of heavy metal-contaminated sites.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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